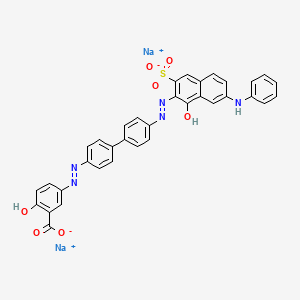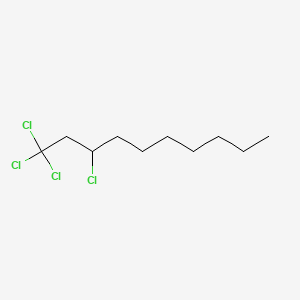
1,1,1,3-Tetrachlorodecane
Übersicht
Beschreibung
1,1,1,3-Tetrachlorodecane (TCD) is an organic compound which belongs to the family of halogenated hydrocarbons. It is a colorless liquid at room temperature and pressure, and has a sweet, pungent odor. Its chemical formula is C10H6Cl4. TCD is used as a solvent and in the production of pesticides, herbicides, and other chemicals. It is also used as a laboratory reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation and Catalysis
1,1,1,3-Tetrachlorodecane can be synthesized from ethylene and carbon tetrachloride using iron chloride, a nitrile, and a phosphate ester as catalysts. The process achieves a high conversion ratio of up to 90% for carbon tetrachloride and a selectivity of up to 80% for 1,1,1,3-tetrachlorodecane under optimal conditions (Yang Hui-e, 2010).
Conformational Analysis
The conformational state of 1,1,1,3-tetrachloropropane, a related compound, has been studied using the PMR method in various solvents. This research provides insights into the behavior of similar chlorinated compounds like 1,1,1,3-tetrachlorodecane in different solvents (B. Énglin et al., 1973).
Radical Reactions and Polymer Chemistry
1,1,1,3-Tetrachloropropane adds to vinylidene chloride in the presence of co-ordination catalysts, resulting in various chemical structures including CHCl2CH2CCl2CH2CHCl2, a product of 1,5-hydrogen shift in the intermediate radical. This showcases its potential in polymer chemistry and radical reaction studies (N. A. Kuz’mina et al., 1976).
Adduct Formation and Chemical Reactions
The addition of 1,1,1,3-tetrachloropropane to various olefins in the presence of catalysts like Fe(CO)5 has been studied. This research gives insight into the reactivity and potential chemical applications of 1,1,1,3-Tetrachlorodecane (E. T. Chukovskaya et al., 1972).
Environmental and Analytical Chemistry 5. Homogeneous Degradation: The homogeneous degradation of polychlorinated n-alkanes like 1,2,9,10-tetrachlorodecane, which is structurally similar to 1,1,1,3-Tetrachlorodecane, has been studied in aqueous solutions using hydrogen peroxide, iron, and UV light. This research is vital for understanding the environmental fate and potential remediation methods for such compounds (T. El-Morsi et al., 2002).
- Nuclear Quadrupole Resonance (NQR) Analysis: The use of 35Cl NQR data to study the dynamical model of the 1,1,1,3-tetrachloropropane crystal structure provides valuable information about molecular vibrations and reorientations, which could be relevant for studying similar chlorinated compounds like 1,1,1,3-Tetrachlorodecane (A. Danilov et al., 1979).
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c1-2-3-4-5-6-7-9(11)8-10(12,13)14/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYOJVPCYHTCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872677 | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachlorodecane | |
CAS RN |
51755-60-3 | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



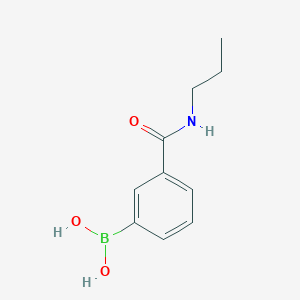
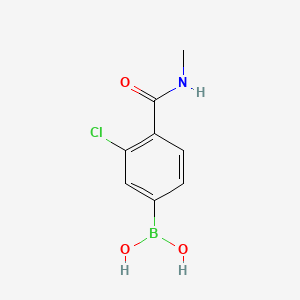
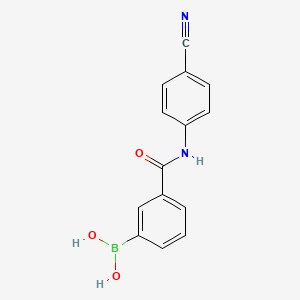
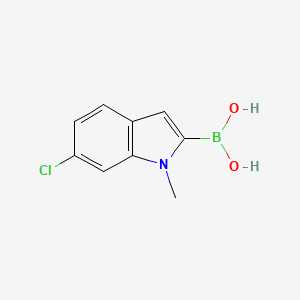
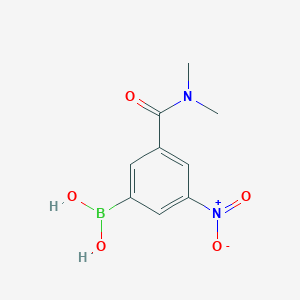
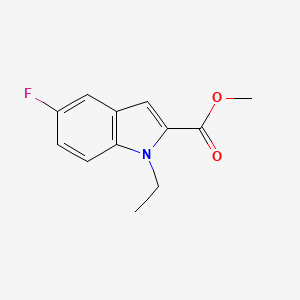
![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)
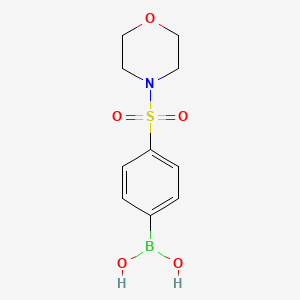
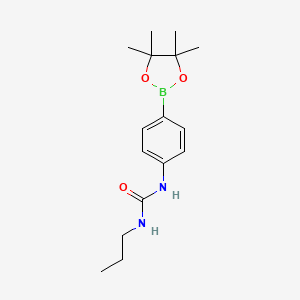
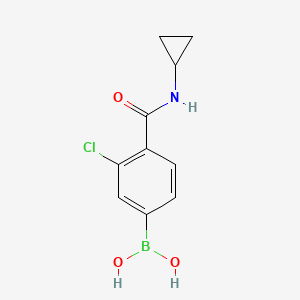
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)
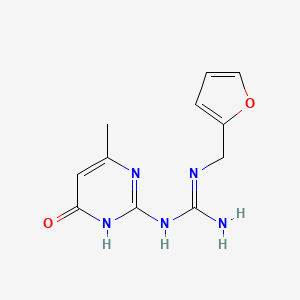
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)
